![molecular formula C10H20ClN B15305456 {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is known for its unique bicyclic structure, which includes a norbornane skeleton. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves the following steps:
Starting Material:
Reduction: The ketone group in camphenilone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction, amination, and salt formation, but with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure also contributes to its unique reactivity and binding properties .
相似化合物的比较
Similar Compounds
- {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methylamine hydrochloride
- (3-methylbicyclo[2.2.1]hept-2-yl)-N-[(3-methylbicyclo[2.2.1]hept-2-yl)methyl]methanamine hydrochloride
- Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-
Uniqueness
What sets {3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the bicyclic skeleton, which imparts unique chemical and physical properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C10H20ClN |
|---|---|
分子量 |
189.72 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-10(2)8-4-3-7(5-8)9(10)6-11;/h7-9H,3-6,11H2,1-2H3;1H |
InChI 键 |
KJAPCRUZXNPEMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


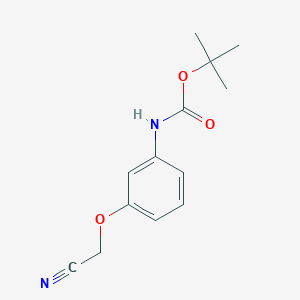
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
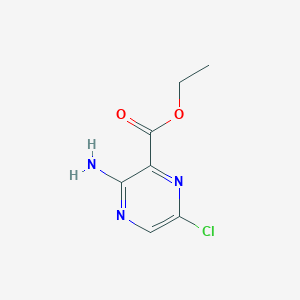
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
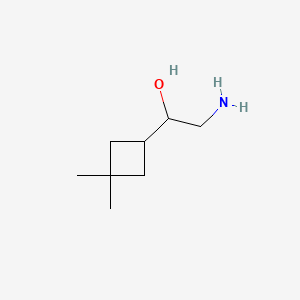

![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
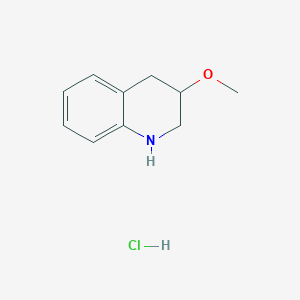
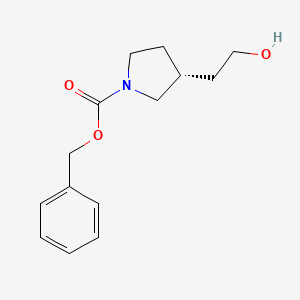
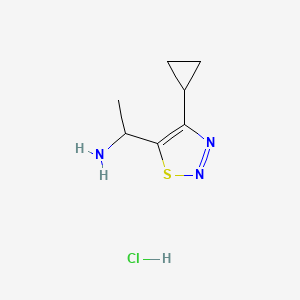

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)

